1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate

CAS No.: 212556-43-9

Cat. No.: VC3396184

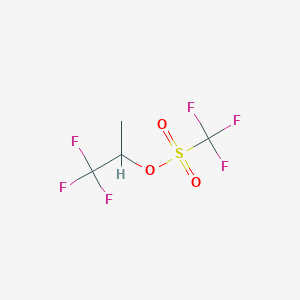

Molecular Formula: C4H4F6O3S

Molecular Weight: 246.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 212556-43-9 |

|---|---|

| Molecular Formula | C4H4F6O3S |

| Molecular Weight | 246.13 g/mol |

| IUPAC Name | 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate |

| Standard InChI | InChI=1S/C4H4F6O3S/c1-2(3(5,6)7)13-14(11,12)4(8,9)10/h2H,1H3 |

| Standard InChI Key | CCCKOEYCRHBDDH-UHFFFAOYSA-N |

| SMILES | CC(C(F)(F)F)OS(=O)(=O)C(F)(F)F |

| Canonical SMILES | CC(C(F)(F)F)OS(=O)(=O)C(F)(F)F |

Introduction

1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C₄H₄F₆O₃S and the CAS number 212556-43-9. It is also known as Trifluoromethanesulfonic acid 2,2,2-trifluoro-1-methylethyl ester. This compound is a triflate ester, which is a class of compounds known for their strong leaving group properties, making them useful in various organic synthesis reactions.

Chemical Reactivity

-

Triflate esters are highly reactive and are often used as intermediates in organic synthesis, particularly in reactions involving nucleophilic substitution.

Synthesis

-

The synthesis of 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate typically involves the reaction of 1,1,1-trifluoropropan-2-ol with trifluoromethanesulfonic anhydride in the presence of a base.

-

An example of its use in synthesis is found in a patent related to Spleen Tyrosine Kinase (Syk) inhibitors, where it is used as a starting material for further transformations .

Applications

-

Organic Synthesis: It serves as a versatile intermediate due to its reactive triflate group.

-

Pharmaceutical Research: Involved in the synthesis of compounds with potential therapeutic applications, such as Syk inhibitors .

Hazard Classification

-

GHS Classification:

Handling Precautions

-

Requires careful handling due to its corrosive and irritating properties. Protective equipment and proper ventilation are recommended.

Chemical Stability

-

Triflate esters are generally stable under normal conditions but can decompose under high temperatures or in the presence of strong nucleophiles.

Stereochemistry

Data Table: Key Information

| Property | Description |

|---|---|

| Molecular Formula | C₄H₄F₆O₃S |

| CAS Number | 212556-43-9 |

| EC Number | 829-683-0 |

| Hazards | Harmful if swallowed, causes severe skin burns and eye damage |

| Applications | Organic synthesis, pharmaceutical research |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume